molecular formula C26H22N2O4 B2368931 5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione CAS No. 299420-40-9

5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2368931
CAS No.: 299420-40-9
M. Wt: 426.472
InChI Key: PWIVYDOANUYVIR-UHFFFAOYSA-N
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Description

This compound belongs to the barbiturate-derived family, characterized by a central diazinane-trione core substituted with aromatic groups. The structure features a 4-methoxyphenyl methylidene group at the C5 position and 4-methylphenyl groups at the N1 and N3 positions. Its synthesis typically involves condensation reactions between 1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione and 4-methoxybenzaldehyde under acidic or basic conditions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-17-4-10-20(11-5-17)27-24(29)23(16-19-8-14-22(32-3)15-9-19)25(30)28(26(27)31)21-12-6-18(2)7-13-21/h4-16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIVYDOANUYVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)C(=O)N(C2=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione (CAS No. 299420-40-9) is a synthetic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, including antibacterial effects and enzyme inhibition, supported by relevant data tables and research findings.

  • Molecular Formula : C26H22N2O4
  • Molecular Weight : 426.46 g/mol
  • IUPAC Name : 5-[(4-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antibacterial properties and enzyme inhibition capabilities. The following sections detail these activities.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds. The synthesized derivatives of diazinane have been evaluated for their inhibition of acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)Reference
Compound DAChE2.14 ± 0.003
Compound EUrease0.63 ± 0.001
Compound FAChE21.25 (Thiourea)

The data indicates that some derivatives exhibit strong inhibitory activity against urease and moderate activity against AChE, suggesting potential applications in treating conditions like hyperurecemia or Alzheimer's disease.

Case Studies

Case studies involving similar compounds provide insight into the potential applications of 5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione:

  • Case Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial properties of a related diazinane derivative against multiple bacterial strains. Results showed significant inhibition of growth in Staphylococcus aureus, indicating potential for further development in antibiotic therapies.
  • Case Study on Enzyme Inhibition :
    • Research conducted on a series of diazinane compounds demonstrated potent urease inhibition across various derivatives. The findings suggested that modifications to the chemical structure could enhance enzyme binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

The compound’s structural analogs differ primarily in the substituents on the phenyl rings and the methylidene group. Key examples include:

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Notable Properties/Applications References
5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione R1 = 4-MeO, R2/R3 = 4-MePh Not reported High crystallinity, synthetic utility
5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione R1 = 4-Cl, R2/R3 = 4-MePh Not reported Research use (e.g., chemical probes)
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione R1 = 2,4-diMeO, R2/R3 = 3-MePh Not reported High purity (>97%), pharmaceutical R&D
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione R1 = 4-EtO, R2/R3 = 3-MePh Not reported Structural diversity exploration

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : Chloro substituents (e.g., 4-Cl in ) may enhance electrophilic reactivity, whereas methoxy/ethoxy groups (e.g., 4-MeO in , 4-EtO in ) improve solubility and π-π stacking in crystalline phases.
  • Positional isomerism : 2,4-Dimethoxy substitution () introduces steric hindrance and alters electronic distribution compared to para-substituted analogs.

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